molecular formula C12H18N2O3S B12958296 2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide

2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide

Cat. No.: B12958296
M. Wt: 270.35 g/mol
InChI Key: ZWDGKOUVELWPBL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide is an organic compound that features a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be added through nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into binding sites and disrupt normal biological processes, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-5-methoxypyridine-4-sulfonamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    2-(tert-Butyl)-5-ethoxypyridine-4-sulfonamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    2-(tert-Butyl)-5-propoxypyridine-4-sulfonamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.

Uniqueness

2-(tert-Butyl)-5-cyclopropoxypyridine-4-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

2-tert-butyl-5-cyclopropyloxypyridine-4-sulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)11-6-10(18(13,15)16)9(7-14-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,15,16)

InChI Key

ZWDGKOUVELWPBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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